ZEN-3694 -

ZEN-3694

Catalog Number: EVT-1535749
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.
Source and Classification

ZEN-3694 is classified as a small molecule drug, belonging to the class of BET inhibitors. It has been developed through extensive medicinal chemistry efforts aimed at optimizing its potency and selectivity for BET proteins. The compound has undergone various phases of clinical trials, including Phase 1b/2a studies that assess its efficacy in combination with other therapies such as enzalutamide for treating metastatic castration-resistant prostate cancer (mCRPC) .

Synthesis Analysis

Methods and Technical Details

The synthesis of ZEN-3694 involves several key steps that typically include the formation of a core structure followed by functionalization to enhance its activity and selectivity. While specific synthetic pathways are proprietary, general methodologies for synthesizing BET inhibitors like ZEN-3694 often involve:

  1. Formation of the Core Structure: This may include cyclization reactions to create a bicyclic or tricyclic framework that is essential for binding to the bromodomain.
  2. Functional Group Modifications: Subsequent steps often involve adding various functional groups that can enhance solubility, bioavailability, and target specificity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and achieve the desired purity for biological testing.

Each step requires careful optimization to balance yield, purity, and biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of ZEN-3694 can be represented by its chemical formula, which includes several key functional groups that facilitate its interaction with BET proteins. The compound's structure is characterized by:

  • Bromodomain Binding Moiety: This part of the molecule is crucial for its inhibitory activity against BET proteins.
  • Hydrophobic Regions: These regions enhance binding affinity through hydrophobic interactions with the target protein.
  • Polar Functional Groups: These groups may participate in hydrogen bonding, increasing specificity.

Data from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide insights into the three-dimensional conformation of ZEN-3694 when bound to its target .

Chemical Reactions Analysis

Reactions and Technical Details

ZEN-3694 primarily engages in non-covalent interactions with its target proteins through:

  1. Hydrogen Bonding: Interactions between polar groups on ZEN-3694 and amino acid residues in the binding pocket of BRD4.
  2. Hydrophobic Interactions: The hydrophobic regions of ZEN-3694 interact with non-polar areas within the bromodomain, stabilizing the inhibitor-protein complex.
  3. Competitive Inhibition: By binding to BRD4, ZEN-3694 competes with acetylated histones, effectively blocking their association with the protein and inhibiting downstream transcriptional activity.

These interactions lead to a decrease in the expression of target oncogenes, which is critical for its anti-cancer effects .

Mechanism of Action

Process and Data

The mechanism of action for ZEN-3694 involves:

  1. Inhibition of BET Protein Function: By binding to BRD4, ZEN-3694 prevents it from interacting with acetylated lysines on histones.
  2. Downregulation of Oncogenes: This inhibition leads to reduced expression of genes such as MYC, which are essential for tumor growth and survival.
  3. Impact on Transcriptional Machinery: The compound disrupts the recruitment of transcriptional co-factors necessary for gene activation, ultimately leading to apoptosis in cancer cells.

Clinical studies have demonstrated that treatment with ZEN-3694 results in significant reductions in levels of MYC and other target genes in patient-derived samples .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ZEN-3694 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 450 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability studies indicate that ZEN-3694 maintains integrity under physiological conditions but may require specific storage conditions to prevent degradation.

These properties are crucial for determining formulation strategies for clinical use .

Applications

Scientific Uses

ZEN-3694 is primarily investigated for its applications in cancer therapy, particularly:

  1. Combination Therapy: It is being studied in combination with other agents like enzalutamide to overcome resistance mechanisms in prostate cancer treatment.
  2. Research Tool: Beyond clinical applications, ZEN-3694 serves as a valuable tool in research settings to study BET protein function and epigenetic regulation in various cancers.
  3. Potential Indications: Ongoing research aims to explore its efficacy across different cancer types beyond prostate cancer, including breast cancer and hematological malignancies.

The continued exploration of ZEN-3694's therapeutic potential highlights its significance in developing novel cancer treatment strategies .

Molecular Pharmacology of ZEN-3694

Structural Characterization and Bromodomain Targeting

Chemical Composition and Binding Affinity to BET Proteins

ZEN-3694 (1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1H-imidazo[4,5-b]pyridin-2-amine) is a small-molecule inhibitor with a molecular weight of 333.40 g/mol and the empirical formula C₁₉H₁₉N₅O [5]. Its core structure comprises an imidazopyridine scaffold linked to a 3,5-dimethylisoxazole moiety, enabling high-affinity interactions with the acetyl-lysine (KAc) binding pockets of bromodomains. The compound exhibits nanomolar affinity for tandem bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT), with approximately 10-fold selectivity over CREB-binding protein (CBP) and 100-fold over p300 bromodomains [4] [8].

The binding mechanism involves critical hydrogen bonding between the imidazopyridine nitrogen atoms and conserved asparagine residues (e.g., Asn140 in BRD4) within the KAc recognition site. Hydrophobic interactions, particularly with the "WPF shelf" (Trp81, Pro82, Phe83 in BRD4), further stabilize binding [2] [7]. ZEN-3694’s metabolite, ZEN-3791 (demethylated form), retains similar BET-binding activity, contributing to its sustained pharmacological effects [4].

Table 1: Binding Affinity Profile of ZEN-3694

BET ProteinBromodomainKd (nM)Selectivity vs. Non-BET Bromodomains
BRD4BD148 ± 5>100-fold vs. CBP/p300
BRD4BD252 ± 6>100-fold vs. CBP/p300
BRDTBD1/BD260 ± 8Not determined
BRD2/BRD3BD1/BD255–65>50-fold vs. BAZ2B/ATAD2

Pan-BET Inhibition Mechanisms: Comparative Analysis

Unlike first-generation BET inhibitors (e.g., JQ1, I-BET762), which primarily target BD1 domains, ZEN-3694 functions as a balanced pan-BET inhibitor with equipotent activity against both BD1 and BD2 domains of all BET family members [1] [3]. This dual targeting disrupts a broader spectrum of BET-dependent transcriptional complexes. Key mechanistic advantages include:

  • Reduced Transcriptional Plasticity: First-gen inhibitors induce compensatory BRD3/4 recruitment to BD2-dependent enhancers, limiting efficacy. ZEN-3694’s pan-inhibition prevents this adaptation [3] [8].
  • Metabolite Synergy: ZEN-3791 augments target coverage, enhancing suppression of BET-driven oncogenes [4].
  • Selectivity Profile: Unlike triazolodiazepine-based inhibitors (e.g., OTX015), ZEN-3694 avoids off-target binding to CNS receptors, minimizing neurological toxicity risks [7] [8].

Table 2: Comparative Selectivity of BET Inhibitors

CompoundBD1/BD2 BiasMetabolic Stability (t1/2)Key Off-Targets
ZEN-3694Balanced (1:1)6–8 hours (human)Minimal (<10 non-BET hits)
JQ1BD1-preferring1–2 hours (mouse)None reported
I-BET762 (GSK525762)BD1-preferring4 hours (human)CBP, p300
OTX015BD1-preferring3 hours (human)GABA receptors

Epigenetic Modulation via Transcriptional Regulation

Disruption of Enhancer-Mediated Oncogene Activation

ZEN-3694 exerts epigenetic silencing by displacing BET proteins from super-enhancers—large clusters of regulatory elements driving oncogene expression. This disrupts the recruitment of Mediator complexes and Positive Transcription Elongation Factor b (P-TEFb), halting RNA polymerase II (Pol II) phosphorylation and productive elongation [1] [7] [10]. Key transcriptional consequences include:

  • MYC Suppression: In prostate and triple-negative breast cancer (TNBC) models, ZEN-3694 reduces MYC mRNA by 4–6-fold within 6 hours, validated by chromatin immunoprecipitation (ChIP) showing BRD4 dissociation from the MYC enhancer [1] [10].
  • Androgen Receptor (AR) Pathway Inhibition: ZEN-3694 abrogates BRD4-mediated AR recruitment to enhancers of AR-target genes (e.g., KLK3, TMPRSS2). In enzalutamide-resistant prostate cancer, this reduces AR transcriptional output by >70% [1] [6].
  • Glucocorticoid Receptor (GR) Antagonism: By blocking BRD4-GR co-activator complexes, ZEN-3694 reverses GR-driven resistance to androgen signaling inhibitors, evidenced by 3-fold downregulation of GR targets like SGK1 [1] [8].

Table 3: Transcriptional Modulation of Oncogenes by ZEN-3694

OncogeneCancer TypemRNA ReductionFunctional Outcome
MYCmCRPC, TNBC4–6-foldCell cycle arrest (G1 phase)
AR (full-length)mCRPC3.5-foldResensitization to enzalutamide
SGK1 (GR target)mCRPC3-foldReversal of anti-androgen resistance
BCL2AML, TNBC2.8-foldApoptosis induction

Suppression of Androgen Receptor Splice Variants and Glucocorticoid Receptor Signaling

In castration-resistant prostate cancer (CRPC), ZEN-3694 counters transcriptional bypass resistance via two mechanisms:

  • AR-V7 Regulation: ZEN-3694 suppresses AR-V7 expression by disrupting BRD4 binding to the AR gene cryptic exon CE3, reducing AR-V7 protein by 60–80% in xenograft models. This is critical as AR-V7 lacks the ligand-binding domain, rendering it unresponsive to anti-androgens [1] [6].
  • GR Signaling Interference: Glucocorticoid receptor activation upregulates anti-apoptotic genes (e.g., SGK1, MKP1). ZEN-3694 inhibits BRD4-dependent GR co-activation, shown by RNA-seq of tumor biopsies revealing 85% suppression of the GR signature [1] [3].

The compound’s ability to concurrently target AR variants and GR pathways establishes a dual-resistance barrier, making it synergistic with enzalutamide in ASI-resistant models (rPFS: 9.0 months vs. 4.3 months in high-AR-activity tumors) [1] [9].

Properties

Product Name

ZEN-3694

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

ZEN-3694; ZEN 3694; ZEN3694.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.